ONC201 Mechanism of Action in Glioma Cells: An In-depth Technical Guide
ONC201 Mechanism of Action in Glioma Cells: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
ONC201 (dordaviprone) is a first-in-class, orally administered small molecule of the imipridone class that has demonstrated significant anti-cancer activity in glioma, particularly in subtypes with the H3K27M mutation.[1][2] Initially identified as a p53-independent inducer of the TNF-related apoptosis-inducing ligand (TRAIL) pathway, its mechanism of action is now understood to be multifaceted, involving dual primary targets and a cascade of downstream cellular effects.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of ONC201 in glioma cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Core Mechanisms of Action
ONC201 exerts its anti-tumor effects in glioma cells through two primary, interconnected mechanisms: antagonism of the Dopamine Receptor D2 (DRD2) and allosteric agonism of the mitochondrial caseinolytic protease P (ClpP).[5][6][7] These actions converge to induce the Integrated Stress Response (ISR), modulate critical survival pathways, and trigger apoptosis.
Dopamine Receptor D2 (DRD2) Antagonism
ONC201 acts as a selective antagonist of DRD2 and the related DRD3.[8] H3K27M-mutant gliomas, in particular, exhibit an overexpression of DRD2, suggesting a potential vulnerability that ONC201 exploits.[5][9] The binding affinity (Ki) of ONC201 for DRD2 has been reported to be 3 μM.[3][8]
Antagonism of DRD2 by ONC201 leads to the dual inactivation of the Akt and ERK signaling pathways.[3][10] This inactivation results in the dephosphorylation of the transcription factor FOXO3A, which then translocates to the nucleus.[3] In the nucleus, FOXO3A activates the transcription of target genes, including the pro-apoptotic ligand TRAIL.[1][3]
Mitochondrial ClpP Agonism
ONC201 is also a direct allosteric agonist of the mitochondrial protease ClpP.[4][6][7] ClpP is often upregulated in malignancies, and its hyperactivation by ONC201 leads to the selective degradation of mitochondrial proteome components.[6] This process impairs mitochondrial function, including oxidative phosphorylation, and induces mitochondrial stress.[6][11][12] The disruption of mitochondrial metabolism is a key contributor to the overall anti-cancer effect of the drug.[13]
The Integrated Stress Response (ISR)
A central consequence of both DRD2 antagonism and ClpP agonism is the activation of the Integrated Stress Response (ISR).[7][8][14] The ISR is a key cellular stress pathway that, when activated, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3] This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4).[10][14] ATF4, along with its downstream target C/EBP homologous protein (CHOP), upregulates the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[3][8][14]
The combined upregulation of both the ligand (TRAIL via FOXO3A) and its receptor (DR5 via ATF4/CHOP) creates a potent pro-apoptotic signal, leading to programmed cell death in glioma cells.[3][8]
Epigenetic Reversal in H3K27M-Mutant Glioma
In the context of H3K27M-mutant diffuse midline gliomas (DMG), ONC201 has a unique mechanism. The H3K27M mutation leads to a global reduction of the repressive H3K27me3 mark. ONC201 treatment has been shown to disrupt integrated metabolic and epigenetic pathways, leading to an increase in 2-hydroxyglutarate levels.[15][16] This corresponds with a reversal of the pathognomonic H3K27me3 reduction, leading to the epigenetic downregulation of genes involved in cell cycle regulation and neuroglial differentiation.[12][15][16]
Signaling Pathway Visualization
The following diagram illustrates the interconnected signaling pathways affected by ONC201 in glioma cells.
Caption: ONC201 signaling pathways in glioma cells.
Quantitative Efficacy Data
The efficacy of ONC201 has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data.
Table 1: Preclinical Cytotoxicity of ONC201 in Glioma Cells
| Cell Line Type | Median IC50 | Reference |
| H3 K27M-mutant Glioma | ~0.6 µM | [5] |
| H3 Wildtype or G34 Variant Glioma | ~1.5 µM | [5] |
| DIPG (H3.1K27M Mutant) | Effective in 100% of lines (n=5) | [17] |
| DIPG (H3.3K27M Mutant) | Effective in 50% of lines (n=6) | [17] |
Table 2: Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Glioma (Recurrent Disease)
| Metric | Value | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 20.0% | 10.0% - 33.7% | [2][6] |
| Disease Control Rate (DCR) | 40.0% | 26.4% - 54.8% | [2] |
| Median Duration of Response | 11.2 months | 3.8 months - Not Reached | [6] |
| Median Overall Survival (Post-Recurrence) | 9.3 months | - | [15][16] |
Table 3: Clinical Efficacy of ONC201 in H3K27M-Mutant DMG (Post-Radiation, Pre-Recurrence)
| Metric | Value | Reference |
| Median Overall Survival | 21.7 months | [15][16] |
Table 4: Pharmacokinetics of ONC201 in Recurrent Glioblastoma
| Parameter | Value Range | Time Point | Reference |
| Intratumoral Concentration | 600 nM - 9.3 µM | ~24 hours after second weekly dose | [18] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to elucidate the mechanism of action of ONC201.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate glioma cells (e.g., T98G, SF8628) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][13]
-
Treatment: Treat cells with a serial dilution of ONC201 (e.g., 0 to 10 µM) for 72 hours.[19][20] Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Lyse the cells by shaking for 2 minutes, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by ONC201.
-
Cell Lysis: Treat glioma cells with ONC201 at a specified concentration (e.g., 5 µM) for various time points (e.g., 6, 12, 24, 48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against ATF4, CHOP, DR5, p-Akt, total Akt, p-ERK, total ERK, and PARP.[19][21]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Seahorse XF Analyzer Metabolic Assay
This assay measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.
-
Cell Seeding: Seed glioma cells onto a Seahorse XF96 cell culture microplate and allow them to adhere.
-
Treatment: Treat cells with ONC201 for a specified duration prior to the assay.
-
Assay Procedure: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[22]
-
Data Acquisition and Analysis: The Seahorse XF Analyzer records OCR and ECAR in real-time. Normalize the data to cell number.[22] Analyze the results to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Workflow and Logic Visualizations
Experimental Workflow for Assessing ONC201 Efficacy
The following diagram outlines a typical experimental workflow to assess the impact of ONC201 on glioma cell signaling and metabolism.
Caption: A typical workflow for studying ONC201's effects.
Logical Relationship in H3K27M-Mutant Glioma
This diagram illustrates the logical connection between the H3K27M mutation and the enhanced sensitivity to ONC201.
Caption: H3K27M mutation and ONC201 sensitivity.
Conclusion
ONC201 represents a significant advancement in the treatment of gliomas, particularly for patients with H3K27M-mutant tumors. Its unique dual mechanism, targeting both DRD2 and ClpP, triggers a robust and multifaceted anti-tumor response. By inducing the Integrated Stress Response, inactivating key survival pathways like Akt/ERK, and disrupting mitochondrial metabolism, ONC201 effectively promotes apoptosis in cancer cells. Furthermore, its ability to reverse epigenetic alterations in H3K27M-mutant gliomas underscores its targeted efficacy. The data presented in this guide highlight the potent and selective nature of ONC201, providing a strong rationale for its continued investigation and clinical use in neuro-oncology.
References
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